2-Chloro-4-(3-chlorophenyl)-6-phenyl-1,3,5-triazine
CAS No.:
Cat. No.: VC13824880
Molecular Formula: C15H9Cl2N3
Molecular Weight: 302.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H9Cl2N3 |
|---|---|
| Molecular Weight | 302.2 g/mol |
| IUPAC Name | 2-chloro-4-(3-chlorophenyl)-6-phenyl-1,3,5-triazine |
| Standard InChI | InChI=1S/C15H9Cl2N3/c16-12-8-4-7-11(9-12)14-18-13(19-15(17)20-14)10-5-2-1-3-6-10/h1-9H |
| Standard InChI Key | AOIZQBACFQBULG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC(=CC=C3)Cl |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC(=CC=C3)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s molecular structure consists of a 1,3,5-triazine core substituted at the 2-position with a chlorine atom, at the 4-position with a 3-chlorophenyl group, and at the 6-position with a phenyl group. Key parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 302.16 g/mol | |
| Density | ||
| Boiling Point | ||
| Predicted pKa |
Synthesis and Optimization
Reaction Methodology
A scalable synthesis involves nickel-catalyzed cross-coupling, adapted from methods used for related triazines :
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Reactants: 1,3,5-Triazine (0.1 mol), phenylboronic acid (0.22 mol), potassium carbonate (0.25 mol).
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Catalyst: (1 g).
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Conditions: Tetrahydrofuran solvent, , 12 hours.
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Workup: Quenching with water, solvent recovery, and filtration yield 94.1% pure product .
Industrial Considerations
Green chemistry principles are emphasized, with solvent recovery (tetrahydrofuran) minimizing waste . The use of nickel catalysts aligns with trends in sustainable cross-coupling reactions .
Physicochemical Properties
Thermal Stability
The compound’s high predicted boiling point () suggests thermal robustness, suitable for high-temperature applications in materials science .
Applications in Research and Industry
Pharmaceutical Intermediates
As a triazine derivative, the compound serves as a precursor for kinase inhibitors and antimicrobial agents. Structural analogs inhibit enzymes like GSK-3β, implicated in cancer progression .
Materials Science
The aromatic triazine core enables π-π stacking, making it viable for organic light-emitting diodes (OLEDs) and electron transport layers. Comparisons to 2-(4'-chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine highlight its potential in optoelectronic devices.
Comparative Analysis with Analogous Compounds
The dual chloro-substituted phenyl groups in 2-Chloro-4-(3-chlorophenyl)-6-phenyl-1,3,5-triazine enhance its electron-withdrawing capacity, favoring applications in charge-transfer materials.
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